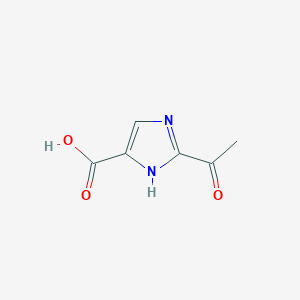

2-acetyl-1H-imidazole-5-carboxylic acid

CAS No.: 1314916-26-1

Cat. No.: VC15738328

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314916-26-1 |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | 2-acetyl-1H-imidazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C6H6N2O3/c1-3(9)5-7-2-4(8-5)6(10)11/h2H,1H3,(H,7,8)(H,10,11) |

| Standard InChI Key | PLFXGOMVNBKGMS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=NC=C(N1)C(=O)O |

Introduction

Structural and Physicochemical Properties

The imidazole core of 2-acetyl-1H-imidazole-5-carboxylic acid confers aromaticity and planarity, with substituents at the 2- and 5-positions influencing its electronic and steric properties. The acetyl group at position 2 introduces electron-withdrawing effects, potentially enhancing the acidity of the carboxylic acid moiety at position 5. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.12344 g/mol |

| Density | Not reported |

| Boiling/Melting Points | Not reported |

The absence of reported melting/boiling points and solubility data underscores the need for experimental characterization. Comparative analysis with structurally related imidazole derivatives, such as 1H-imidazole-4-carboxylic acid, suggests moderate aqueous solubility due to the carboxylic acid group, though steric hindrance from the acetyl substituent may reduce polarity .

Synthetic Methodologies

Cyclization Strategies

While no direct synthesis of 2-acetyl-1H-imidazole-5-carboxylic acid is documented, analogous compounds are synthesized via cyclization reactions. For example, ethyl acetamidoacetate undergoes enolization, cyclization with potassium thiocyanate, and oxidative desulfurization to yield 1H-imidazole-4-carboxylic acid derivatives . Adapting this approach, acetylated precursors could be cyclized under similar conditions, with subsequent hydrolysis of ester intermediates to the carboxylic acid .

Catalytic Oxidation

The use of inorganic salt catalysts (e.g., barium sulfate-ferric nitrate-iron sulfate composites) has been reported for imidazole carboxylate synthesis . These catalysts enhance selectivity and yield by facilitating oxidative desulfurization steps, which could be applied to synthesize 2-acetyl-1H-imidazole-5-carboxylic acid from thiol-containing intermediates.

Functional Group Interconversion

Ester-to-acid hydrolysis is a plausible route, as demonstrated in the synthesis of ethyl 1-hydroxy-4-methyl-2-aryl-1H-imidazole-5-carboxylates, where base hydrolysis yields carboxylic acid derivatives . Similarly, acetyl-protected imidazole esters could be hydrolyzed under basic conditions to generate the target compound.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing a high-yield, scalable synthesis for 2-acetyl-1H-imidazole-5-carboxylic acid remains critical. Catalytic systems from and hydrolysis protocols from provide foundational strategies.

-

Biological Profiling: Antiviral and cytotoxicity assays, as conducted for analogs in , are essential to validate therapeutic potential.

-

Physicochemical Characterization: Experimental determination of solubility, pKa, and thermal stability will inform formulation and storage protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume